3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide
Description
3-Chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3-chloro-2-methyl-substituted benzene ring linked to a di(furan-2-yl)ethylamine group. This structure combines aromatic chlorination, methyl substitution, and heterocyclic furan moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGTBYGLLJLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the 2,2-di(furan-2-yl)ethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan rings may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key Compounds:
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide () Substituents: 3-Methoxybenzoyl group instead of di(furan)ethyl. The absence of a methyl group on the benzene ring may reduce steric hindrance .
3-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)-2-methylbenzenesulfonamide ()
- Substituents : Incorporates a dioxopiperidine and dioxoisoindoline moiety.
- Impact : The rigid, polycyclic structure enhances binding affinity to biological targets (e.g., GSPT1/2 degraders), as evidenced by its reported bioactivity. This contrasts with the target compound’s furan-based flexibility, which may limit target specificity .
3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide () Substituents: Hydroxy and thienyl groups replace one furan in the di(furan)ethyl chain. Thiophene’s higher lipophilicity (compared to furan) may increase membrane permeability .
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide ()
Physicochemical and Analytical Data Comparison
*Note: Discrepancy exists between the molecular formula and HRMS data in ; the reported m/z (498.5) suggests a possible alternate formula (e.g., inclusion of fluorine).
Crystallographic and Structural Insights
- SHELX Refinement : highlights the use of SHELX software for small-molecule crystallography, a method likely employed for structural confirmation of the target compound and its analogs (e.g., ) .
- Hydrogen Bonding : The hydroxyl group in ’s compound may form stronger crystal packing interactions than the target compound’s furan rings, affecting solubility and stability .
Biological Activity
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a substituted aromatic ring and a di-furan moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 305.78 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities associated with this compound.
Antibacterial Activity
Studies have shown that sulfonamide derivatives can exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as inhibition of folate synthesis.
Antifungal Activity
The antifungal potential of the compound has also been evaluated. Preliminary screening against common fungal pathogens revealed:
| Fungus | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The mechanism of action may involve disruption of fungal cell wall synthesis or interference with metabolic pathways crucial for fungal survival.
Anticancer Activity
Research into the anticancer properties of sulfonamides has gained traction. In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 12 µM |
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Cell Membrane Integrity : Antibacterial and antifungal activities may arise from damaging microbial cell membranes.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways leading to programmed cell death.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound, against clinical isolates. The results indicated a promising profile for treating infections caused by resistant strains.
Case Study 2: Anticancer Potential
In another study focusing on its anticancer properties, researchers observed that treatment with the compound led to significant tumor reduction in xenograft models, highlighting its potential as a lead candidate for further development.
Q & A
Q. What are the common synthetic routes for 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of an intermediate amine. For example:
Intermediate Preparation : React 3-chloro-2-methylbenzenesulfonyl chloride with 2,2-di(furan-2-yl)ethylamine under basic conditions (e.g., NaOH or triethylamine) in a polar aprotic solvent (e.g., DMF or dichloromethane).
Purification : Column chromatography or recrystallization is used to isolate the product.
Key variables include reaction time (6–24 hours), temperature (0–25°C), and inert atmosphere (N₂/Ar) to prevent oxidation of the furan rings .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm) and sulfonamide NH (δ ~8.5 ppm).
- IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) validate the sulfonamide group.
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 398.89 for C₁₇H₁₆ClNO₄S₂) .
Q. What are the hypothesized biological activities of this compound?
- Methodological Answer : Based on structural analogs, it may exhibit:
- Antimicrobial Activity : Sulfonamide derivatives inhibit dihydropteroate synthase in bacterial folate synthesis.
- Anticancer Potential : Furan and sulfonamide moieties may intercalate DNA or inhibit tyrosine kinases.
In vitro assays (e.g., MIC testing against S. aureus or MTT assays on cancer cell lines) are recommended to validate activity .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substitution of the chloro group?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of attacking agents (e.g., amines/thiols).
- Catalysts : Cu(I) or Pd(0) catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Temperature Control : Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures (50–80°C) promote di-substitution.
Monitor progress via TLC or HPLC .
Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces model bias.
- Refinement : Use SHELXL for iterative refinement, applying restraints (e.g., DFIX for bond lengths) and partitioning occupancy for disordered furan rings.
- Validation : Check R-factor convergence (<5%) and omit maps for residual electron density .
Q. How does the dual heterocyclic system (furan-thiophene) influence electronic properties?
- Methodological Answer :
- Computational Analysis : DFT calculations (B3LYP/6-311+G*) show:
- Furan contributes electron density via lone pairs (O atom), while thiophene’s sulfur enhances π-conjugation.
- HOMO-LUMO gap: ~4.2 eV (indicative of semiconductor potential).
- Experimental Validation : Cyclic voltammetry reveals oxidation peaks at +1.2 V (furan) and +1.5 V (thiophene) vs. Ag/AgCl .
Key Research Challenges
- Synthetic Yield Optimization : Multi-step reactions often yield <40%; explore flow chemistry for scalability .
- Biological Target Identification : Use CRISPR-Cas9 screening or proteome profiling to identify binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
